molecular formula C16H18N2O3 B2874529 6-methoxy-N-[(oxolan-2-yl)methyl]quinoline-4-carboxamide CAS No. 2415462-17-6

6-methoxy-N-[(oxolan-2-yl)methyl]quinoline-4-carboxamide

Cat. No.: B2874529
CAS No.: 2415462-17-6
M. Wt: 286.331
InChI Key: PQOFVDSQCVVQLS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-methoxy-N-[(oxolan-2-yl)methyl]quinoline-4-carboxamide involves several steps. One common method is the Skraup synthesis, which is a classical method for the preparation of quinoline derivatives . This method involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene. The reaction conditions typically require heating to high temperatures to facilitate the formation of the quinoline ring.

For industrial production, the process may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

6-methoxy-N-[(oxolan-2-yl)methyl]quinoline-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 2- and 4-positions.

Scientific Research Applications

6-methoxy-N-[(oxolan-2-yl)methyl]quinoline-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives, which are valuable in the development of new materials and catalysts.

    Biology: This compound has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.

    Medicine: Quinoline derivatives, including this compound, are investigated for their anticancer properties. They can inhibit the growth of cancer cells by interfering with DNA replication and repair mechanisms.

    Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of 6-methoxy-N-[(oxolan-2-yl)methyl]quinoline-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with DNA, leading to the disruption of DNA replication and transcription processes .

Comparison with Similar Compounds

Similar compounds to 6-methoxy-N-[(oxolan-2-yl)methyl]quinoline-4-carboxamide include other quinoline derivatives such as:

    Chloroquine: Used as an antimalarial drug.

    Quinine: Another antimalarial agent derived from the bark of the cinchona tree.

    Cinchonine: An alkaloid with antimalarial properties.

What sets this compound apart is its unique substitution pattern, which can confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

6-methoxy-N-(oxolan-2-ylmethyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-20-11-4-5-15-14(9-11)13(6-7-17-15)16(19)18-10-12-3-2-8-21-12/h4-7,9,12H,2-3,8,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQOFVDSQCVVQLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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